![molecular formula C6H12ClNO2 B2620559 Methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride CAS No. 138663-13-5](/img/structure/B2620559.png)
Methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride
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Description
“Methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride” is a cyclopropane derivative with an amino group and a methyl ester group. Cyclopropane derivatives are known for their ring strain and reactivity . The presence of an amino group and a carboxylate ester could imply potential bioactivity .
Molecular Structure Analysis
The compound has a cyclopropane core, which is a three-membered ring. This ring is known for its angle strain, which can influence the compound’s reactivity . The (1R,2R) notation indicates the configuration of the chiral centers in the molecule .
Chemical Reactions Analysis
Cyclopropane derivatives are known for their reactivity due to ring strain. They can undergo reactions such as ring opening or substitution . The presence of an amino group could also enable reactions such as amide bond formation or transamination .
Physical And Chemical Properties Analysis
Enantiomers, such as the (1R,2R) form of this compound, have identical physical properties except for their interaction with plane-polarized light . They can have different chemical reactivity when interacting with other chiral molecules .
Safety and Hazards
properties
IUPAC Name |
methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-3-6(4,7)5(8)9-2;/h4H,3,7H2,1-2H3;1H/t4-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXYDXLDIMQMSS-FINAUTGASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]1(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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